molecular formula C14H19NO B5007953 (4-ETHYLPHENYL)(PIPERIDINO)METHANONE

(4-ETHYLPHENYL)(PIPERIDINO)METHANONE

Cat. No.: B5007953
M. Wt: 217.31 g/mol
InChI Key: GPFHRAWAPVANQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)(piperidino)methanone is a ketone derivative featuring a 4-ethylphenyl group attached to a piperidino-substituted carbonyl moiety. The general formula can be inferred as C₁₃H₁₇NO (molecular weight: ~203.28 g/mol), combining a 4-ethylphenyl aromatic system (C₈H₉) with a piperidino group (C₅H₁₀N) via a carbonyl bridge. Piperidino groups are known for their basicity and conformational flexibility, which influence reactivity and interactions in biological or material systems .

Properties

IUPAC Name

(4-ethylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-12-6-8-13(9-7-12)14(16)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFHRAWAPVANQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE typically involves the reaction of 4-ethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-ETHYLPHENYL)(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: Formation of (4-ethylphenyl)(piperidino)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-ETHYLPHENYL)(PIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features CAS RN Reference
(4-Ethylphenyl)(piperidino)methanone (hypothetical) C₁₃H₁₇NO 203.28 N/A Ethyl substituent enhances lipophilicity N/A -
Piperidino(4-piperidinyl)methanone C₁₁H₂₀N₂O 196.28 107–109 Dual piperidine groups, high rigidity 63214-58-4
(4-Bromophenyl)-(4-ethylphenyl)methanone C₁₅H₁₃BrO 289.17 N/A Bromine increases molecular weight 344444-47-9
(4-Iodophenyl)(piperidin-4-yl)methanone C₁₂H₁₄INO 315.15 N/A Iodo substituent enhances polarizability Not explicitly stated
(6-Chloro-3-pyridinyl)(4-ethylphenyl)methanone C₁₄H₁₂ClNO 245.70 N/A Chloropyridine introduces heteroatom 842136-02-1
4-(Benzothiazol-2-yl)piperidinomethanone C₁₇H₁₆N₂OS₂ 328.45 N/A Benzothiazole and thienyl enhance conjugation 478077-38-2
(1-Methylindol-3-yl)(piperidino)methanone C₁₅H₁₈N₂O 242.32 N/A Indole moiety for π-π interactions 207619-48-5

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The ethyl group in this compound is electron-donating, increasing electron density on the aromatic ring. This contrasts with halogenated analogs (e.g., bromo, iodo), where electron-withdrawing effects reduce electron density and increase molecular weight .

Electronic and Optical Properties

  • Studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () reveal that alkyl substituents (e.g., methyl, ethyl) tune electronic properties by altering charge distribution. Ethyl groups may further enhance hyperpolarizability compared to methyl, making such compounds candidates for nonlinear optical materials .
  • Halogenated analogs (e.g., bromo, iodo) exhibit increased polarizability due to heavy atom effects, which could improve optical nonlinearity but reduce solubility in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.